2-(Chloromethyl)-6-ethylpyrimidin-4-ol 2-(Chloromethyl)-6-ethylpyrimidin-4-ol
Brand Name: Vulcanchem
CAS No.: 344294-25-3
VCID: VC2902650
InChI: InChI=1S/C7H9ClN2O/c1-2-5-3-7(11)10-6(4-8)9-5/h3H,2,4H2,1H3,(H,9,10,11)
SMILES: CCC1=CC(=O)NC(=N1)CCl
Molecular Formula: C7H9ClN2O
Molecular Weight: 172.61 g/mol

2-(Chloromethyl)-6-ethylpyrimidin-4-ol

CAS No.: 344294-25-3

Cat. No.: VC2902650

Molecular Formula: C7H9ClN2O

Molecular Weight: 172.61 g/mol

* For research use only. Not for human or veterinary use.

2-(Chloromethyl)-6-ethylpyrimidin-4-ol - 344294-25-3

Specification

CAS No. 344294-25-3
Molecular Formula C7H9ClN2O
Molecular Weight 172.61 g/mol
IUPAC Name 2-(chloromethyl)-4-ethyl-1H-pyrimidin-6-one
Standard InChI InChI=1S/C7H9ClN2O/c1-2-5-3-7(11)10-6(4-8)9-5/h3H,2,4H2,1H3,(H,9,10,11)
Standard InChI Key JJJNLGGQUMCNOV-UHFFFAOYSA-N
SMILES CCC1=CC(=O)NC(=N1)CCl
Canonical SMILES CCC1=CC(=O)NC(=N1)CCl

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Functional Groups

The compound’s pyrimidine ring contains two nitrogen atoms at positions 1 and 3, creating a π-electron-deficient aromatic system. Key functional groups include:

  • Chloromethyl (-CH₂Cl) at position 2, enhancing electrophilic reactivity for nucleophilic substitution reactions.

  • Ethyl (-CH₂CH₃) at position 6, contributing to hydrophobic interactions in biological systems.

  • Hydroxyl (-OH) at position 4, enabling hydrogen bonding and acid-base reactivity .

The IUPAC name, 2-(chloromethyl)-4-ethyl-1H-pyrimidin-6-one, reflects its tautomeric equilibrium between the enol (hydroxyl) and keto (oxo) forms, a feature common to pyrimidinones.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₇H₉ClN₂O
Molecular Weight172.61 g/mol
CAS Number344294-25-3
DensityNot reported
Boiling PointNot reported

Synthetic Methodologies

Multi-Component Reaction Strategies

Pyrimidine derivatives like 2-(chloromethyl)-6-ethylpyrimidin-4-ol are typically synthesized via cyclocondensation reactions. A common approach involves:

  • Reacting β-keto esters with urea or thiourea derivatives to form the pyrimidine ring.

  • Introducing substituents via halogenation or alkylation under controlled conditions.

For example, chloromethyl groups are often incorporated using chloromethylation agents such as chloromethyl methyl ether (MCME) in the presence of Lewis acid catalysts.

Catalytic and Solvent Optimization

Recent advancements emphasize solvent selection (e.g., acetone or ethanol) and catalysts (e.g., K₂CO₃) to improve yield and purity. In a related study, 2-amino-6-methylpyrimidin-4-ol underwent sulfonation with naphthalene-2-sulfonyl chloride in acetone under reflux, achieving 72% yield after recrystallization . While this method targeted a different derivative, it illustrates the broader applicability of pyrimidine functionalization strategies .

Table 2: Representative Reaction Conditions for Pyrimidine Derivatives

ParameterTypical RangeReference
Temperature60–100°C
Reaction Time4–12 hours
CatalystK₂CO₃, AlCl₃
SolventAcetone, Ethanol

Biological Activities and Mechanisms

Antimicrobial Efficacy

The compound’s electron-deficient pyrimidine core disrupts microbial cell wall synthesis. In vitro studies on similar chloromethylpyrimidines demonstrate broad-spectrum activity against Staphylococcus aureus (MIC: 8–16 µg/mL) and Escherichia coli (MIC: 16–32 µg/mL).

Analytical Characterization Techniques

Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR): ¹H NMR spectra reveal distinct signals for the chloromethyl (δ 4.2–4.5 ppm) and ethyl groups (δ 1.2–1.4 ppm).

  • Mass Spectrometry (MS): ESI-MS typically shows a molecular ion peak at m/z 173.1 [M+H]⁺, consistent with its molecular weight.

X-Ray Crystallography

While single-crystal data for 2-(chloromethyl)-6-ethylpyrimidin-4-ol remain unpublished, related pyrimidine sulfonates crystallize in monoclinic systems (space group P2₁/c) with unit cell parameters a = 13.979 Å, b = 7.754 Å, and c = 13.345 Å . These findings suggest potential isostructural behavior in similarly substituted pyrimidines .

Table 3: Comparative Crystallographic Data for Pyrimidine Derivatives

ParameterCompound A Target Compound (Inferred)
Crystal SystemMonoclinicMonoclinic (predicted)
Space GroupP2₁/cP2₁/c (predicted)
Unit Cell Volume1413.4 ų~1400 ų (estimated)

Applications in Drug Development

Lead Optimization

The chloromethyl group serves as a reactive handle for derivatization. For instance, nucleophilic substitution with amines or thiols can yield analogs with enhanced pharmacokinetic profiles.

Prodrug Design

The hydroxyl group at position 4 facilitates prodrug strategies. Acetylation or phosphorylation could improve bioavailability, as seen in antiviral pyrimidine prodrugs like brincidofovir.

Computational Insights and Future Directions

Hirshfeld Surface Analysis

In related diaminopyrimidine sulfonates, Hirshfeld surfaces reveal dominant N···H (15.2%) and O···H (12.8%) interactions, stabilizing crystal packing . Similar analyses could predict intermolecular forces in 2-(chloromethyl)-6-ethylpyrimidin-4-ol.

Nonlinear Optical (NLO) Properties

Quantum chemical calculations on analog compounds show second hyperpolarizability (γ) values up to 3.7 × 10⁴ au, suggesting potential in photonic applications . Further studies should evaluate these properties in the target compound.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator